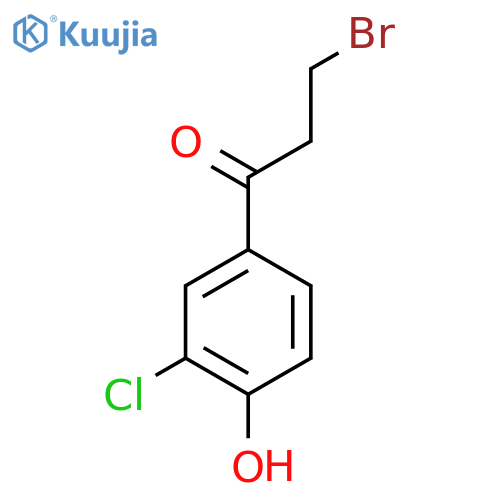

Cas no 1261848-68-3 (3-Bromo-3'-chloro-4'-hydroxypropiophenone)

1261848-68-3 structure

商品名:3-Bromo-3'-chloro-4'-hydroxypropiophenone

CAS番号:1261848-68-3

MF:C9H8BrClO2

メガワット:263.515621185303

CID:4938645

3-Bromo-3'-chloro-4'-hydroxypropiophenone 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-3'-chloro-4'-hydroxypropiophenone

-

- インチ: 1S/C9H8BrClO2/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4H2

- InChIKey: QQIBVXIPRPLRPN-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(=C(C=1)Cl)O)=O

計算された属性

- せいみつぶんしりょう: 261.93962 g/mol

- どういたいしつりょう: 261.93962 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 37.3

- ぶんしりょう: 263.51

3-Bromo-3'-chloro-4'-hydroxypropiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015030842-250mg |

3-Bromo-3'-chloro-4'-hydroxypropiophenone |

1261848-68-3 | 97% | 250mg |

494.40 USD | 2021-06-17 | |

| Alichem | A015030842-500mg |

3-Bromo-3'-chloro-4'-hydroxypropiophenone |

1261848-68-3 | 97% | 500mg |

839.45 USD | 2021-06-17 | |

| Alichem | A015030842-1g |

3-Bromo-3'-chloro-4'-hydroxypropiophenone |

1261848-68-3 | 97% | 1g |

1,549.60 USD | 2021-06-17 |

3-Bromo-3'-chloro-4'-hydroxypropiophenone 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1261848-68-3 (3-Bromo-3'-chloro-4'-hydroxypropiophenone) 関連製品

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量